Isoform Selectivity vs. Pan-Inhibitor S07-2010
S07-2008 demonstrates potent inhibition of AKR1C3 with an IC50 of 0.16 μM [1]. Its value as a research tool derives from its high isoform selectivity, exhibiting negligible activity against AKR1C1, AKR1C2, and AKR1C4 (all IC50 values >100 μM) [1]. This yields a minimum selectivity ratio of >625.0 for AKR1C3 over other isoforms [1]. In stark contrast, the related compound S07-2010 is a pan-AKR1C inhibitor with IC50 values of 0.47 μM (AKR1C1), 0.73 μM (AKR1C2), 0.19 μM (AKR1C3), and 0.36 μM (AKR1C4) [1], providing selectivities of only 2.47, 3.84, and 1.89, respectively.
| Evidence Dimension | Isoform Selectivity (IC50 Ratio) |
|---|---|
| Target Compound Data | IC50 = 0.16 μM (AKR1C3); IC50 >100 μM (AKR1C1, C2, C4) |
| Comparator Or Baseline | S07-2010: IC50 (μM) = 0.47 (1C1), 0.73 (1C2), 0.19 (1C3), 0.36 (1C4) |
| Quantified Difference | S07-2008 selectivity ratio for AKR1C3 over other isoforms is >625.0 vs. ≤3.84 for S07-2010. |
| Conditions | In vitro enzymatic assay measuring inhibition of recombinant human AKR1C isoforms. |
Why This Matters
This high selectivity ensures that observed biological effects are attributable to AKR1C3 inhibition, preventing data misinterpretation from confounding activity on related isoforms, a critical requirement for chemical probe validation.
- [1] He, S., et al. (2022). Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance. ACS Medicinal Chemistry Letters. Data from Table 1. View Source
